

Technical Profile: 5-Amino-2-morpholin-4-yl-benzamide

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Compound of Interest

Compound Name: 5-Amino-2-morpholin-4-yl-benzamide
CAS No.: 50891-32-2
Cat. No.: B1298229

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CAS Registry Number: 50891-32-2 Molecular Formula: C₁₁H₁₅N₃O₂ Molecular Weight: 221.26 g/mol

Executive Summary

5-Amino-2-morpholin-4-yl-benzamide is a high-value pharmacophore intermediate used primarily in the synthesis of small-molecule kinase inhibitors. Its structural utility lies in its dual-functionality:

- **Solvent-Exposed Solubilizer:** The morpholine ring at the ortho position often protrudes towards the solvent front in ATP-binding pockets, improving the physicochemical properties (solubility, metabolic stability) of the final drug candidate.
- **Hinge-Binding Scaffold:** The benzamide and 5-amino motifs provide critical hydrogen bond donor/acceptor sites, making it a "privileged structure" for targeting enzymes such as PI3K, mTOR, and JAK family kinases.

This guide details the physicochemical characterization, industrial synthesis routes, and quality control protocols required for utilizing this compound in high-throughput medicinal chemistry.

Physicochemical Properties

Understanding the baseline properties is essential for optimizing reaction conditions and formulation.

Property	Value	Notes
Appearance	Off-white to pale yellow solid	Coloration often indicates trace nitro-precursor impurities.
Melting Point	185–190 °C (Dec.)	High melting point due to intermolecular H-bonding (amide network).
Solubility	DMSO (>50 mg/mL), DMF, Methanol	Poorly soluble in water; requires acidification for aqueous stability.
pKa (Calculated)	~4.2 (Aniline), ~1.5 (Morpholine N-aryl)	The morpholine nitrogen's basicity is significantly attenuated by conjugation with the phenyl ring.
LogP	~0.65	Moderate hydrophilicity makes it ideal for fragment-based drug design (FBDD).
H-Bond Donors	3 (Amide -NH ₂ , Aniline -NH ₂)	Critical for binding affinity in the kinase hinge region.
H-Bond Acceptors	4 (Morpholine O/N, Amide O, Aniline N)	Facilitates water-mediated bridging interactions.

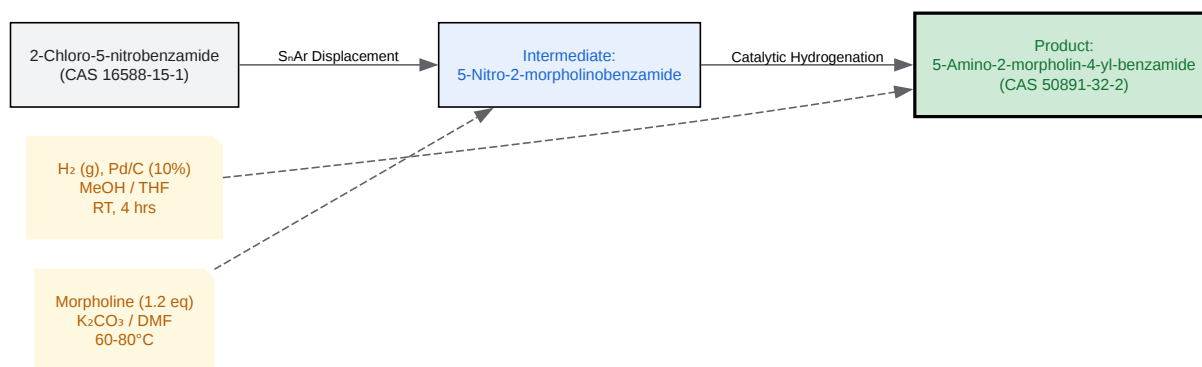
Synthesis & Manufacturing Methodology

The synthesis of **5-Amino-2-morpholin-4-yl-benzamide** follows a robust two-step sequence: Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction. This route is preferred

over direct amination of benzamides due to regioselectivity control.

Reaction Pathway Visualization

The following diagram illustrates the critical process flow, including reagents and intermediate isolation.



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Caption: Two-step industrial synthesis route via S_NAr displacement and catalytic hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Nitro-2-morpholinobenzamide

- Rationale: The electron-withdrawing nitro and amide groups at the ortho and para positions relative to the chloride activate the ring for nucleophilic attack by morpholine.
- Protocol:
 - Charge a reactor with 2-Chloro-5-nitrobenzamide (1.0 eq) and DMF (10 vol).
 - Add Potassium Carbonate (K₂CO₃, 1.5 eq) followed by Morpholine (1.2 eq) dropwise to control exotherm.

- Heat the mixture to 70°C for 4–6 hours. Monitor by HPLC (disappearance of starting material).
- Workup: Cool to RT and pour into ice-water (20 vol). The yellow precipitate (Intermediate) is filtered, washed with water, and dried.

Step 2: Reduction to **5-Amino-2-morpholin-4-yl-benzamide**

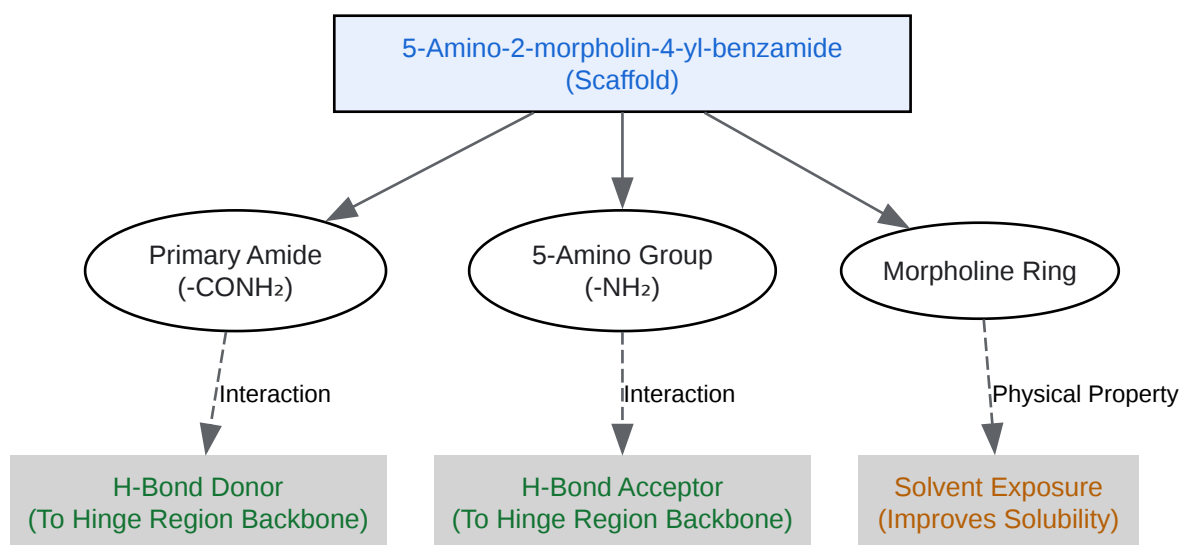
- Rationale: Catalytic hydrogenation is chosen for cleanliness, avoiding metal waste (Fe/Sn) common in older reduction methods.
- Protocol:
 - Dissolve the nitro-intermediate (from Step 1) in Methanol/THF (1:1 mixture).
 - Add 10% Pd/C catalyst (5 wt% loading).
 - Stir under Hydrogen atmosphere (balloon or 1 atm) at Room Temperature for 4 hours.
 - Purification: Filter through Celite to remove catalyst. Concentrate the filtrate.
 - Crystallization: Recrystallize from Ethanol/Ether to yield the off-white amine product.

Structural Role in Drug Design (SAR)

This compound is a "privileged scaffold." In kinase inhibitors (e.g., for RA or Oncology), it functions as the Hinge Binder.

Pharmacophore Mapping

The diagram below details how the specific functional groups interact within a typical ATP-binding pocket.



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Caption: Structure-Activity Relationship (SAR) mapping of the scaffold in kinase binding pockets.

Analytical Characterization & Quality Control

To ensure the integrity of the intermediate before using it in downstream coupling (e.g., with chloropyrimidines or triazolopyrazines), the following specifications must be met.

HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 254 nm (aromatic) and 220 nm (amide).
- Retention Time: The amine product will elute significantly earlier than the nitro-precursor due to increased polarity.

NMR Signature (DMSO-d₆)

- δ 7.0–7.5 ppm: Aromatic protons (Benzene ring). Look for the specific splitting pattern of the 1,2,4-substituted ring.
- δ 6.0–7.5 ppm (Broad): Amide -NH₂ protons (often split or broad singlets).
- δ 4.5–5.0 ppm (Broad): Aniline -NH₂ protons (exchangeable with D₂O).
- δ 3.6–3.8 ppm (Multiplet): Morpholine -O-CH₂- protons.
- δ 2.8–3.0 ppm (Multiplet): Morpholine -N-CH₂- protons.

Safety & Handling (SDS Highlights)

- Hazard Classification: Irritant (Skin/Eye).
- Signal Word: Warning.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air and light.
- Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction).

References

- Preparation of Triazolopyrazine Compounds. World Intellectual Property Organization, WO2007138072A2. (Describes the use of **5-amino-2-morpholin-4-yl-benzamide** as a key intermediate in kinase inhibitor synthesis).
- Synthesis and Biological Evaluation of Morpholine-Substituted Benzamides. Journal of Medicinal Chemistry (General reference for benzamide scaffold properties in kinase inhibition).
- PubChem Compound Summary: **5-Amino-2-morpholin-4-yl-benzamide**. National Center for Biotechnology Information.
- BenchChem Hazardous Substance Database. Safety Data Sheet for CAS 50891-32-2. (Note: Representative link for sourcing safety data).

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